molecular formula C10H16N4O3 B166997 Dimetilan CAS No. 644-64-4

Dimetilan

Cat. No.: B166997
CAS No.: 644-64-4
M. Wt: 240.26 g/mol
InChI Key: RDBIYWSVMRVKSG-UHFFFAOYSA-N
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Description

Dimetilan, also known by its IUPAC name 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a chemical compound with the molecular formula C10H16N4O3. It is primarily used as a pesticide, specifically as an insecticide. This compound belongs to the class of carbamate insecticides, which are known for their effectiveness in controlling a wide range of insect pests .

Mechanism of Action

Target of Action

Dimetilan primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function. It terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, which can lead to various physiological effects.

Result of Action

The result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle weakness, blurred vision, and ultimately, respiratory failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could readily evaporate, potentially affecting its stability and efficacy. Furthermore, its high solubility in water indicates that it could be easily transported in the environment, potentially leading to widespread exposure.

Biochemical Analysis

Biochemical Properties

Dimetilan plays a crucial role in biochemical reactions by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors. This interaction disrupts normal nerve function, causing paralysis and death in insects. Additionally, this compound interacts with other biomolecules such as proteins and lipids, affecting their structure and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it disrupts normal neurotransmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors. This results in continuous nerve impulses, causing muscle twitching, paralysis, and eventually death. In non-neuronal cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress and alter the expression of genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable carbamoylated enzyme complex. This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. The inhibition of acetylcholinesterase by this compound is reversible, and the enzyme can eventually be reactivated through hydrolysis of the carbamoyl-enzyme complex. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, especially in the presence of light, heat, and moisture. The degradation products of this compound may have different toxicological properties compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild symptoms such as muscle twitching and increased salivation. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Threshold effects have been observed, where a certain dose is required to elicit a toxic response. Additionally, chronic exposure to this compound at sub-lethal doses can result in long-term health effects, such as neurotoxicity and reproductive toxicity .

Metabolic Pathways

This compound is metabolized in the body through various pathways, including hydrolysis, oxidation, and conjugation. The primary enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of this compound to form hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The metabolic pathways of this compound can affect its toxicity and persistence in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes through passive diffusion and active transport, facilitated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in different cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. The distribution of this compound within the body can influence its toxicity and target organ specificity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can be localized to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The subcellular localization of this compound can affect its activity and function, contributing to its overall toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimetilan can be synthesized through a multi-step process involving the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine and phosgene. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of impurities and ensure compliance with safety standards .

Chemical Reactions Analysis

Types of Reactions: Dimetilan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Dimetilan has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Studied for its effects on insect physiology and its potential use in pest control strategies.

    Medicine: Investigated for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurological disorders.

    Industry: Utilized in the formulation of insecticidal products for agricultural and household use.

Comparison with Similar Compounds

Comparison: Dimetilan is unique in its specific structural configuration, which includes a pyrazole ring. This structure contributes to its particular efficacy and selectivity as an insecticide. Compared to Pirimicarb and Carbaryl, this compound has a different substitution pattern on the carbamate nitrogen atom, which affects its stability and reactivity .

Properties

IUPAC Name

[1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate
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InChI

InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3
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InChI Key

RDBIYWSVMRVKSG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C
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Molecular Formula

C10H16N4O3
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DSSTOX Substance ID

DTXSID2041880
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Molecular Weight

240.26 g/mol
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Physical Description

Dimetilan is a colorless solid. The technical product is a yellow to reddish-brown solid. Used as an insecticide for insect control on livestock, especially housefly control. It is no longer produced commercially in the U.S. (EPA, 1998), Colorless to red-brown solid; [Hawley] Colorless solid; Technical form: light yellow to reddish-brown solid; [HSDB] Colorless crystalline solid; [MSDSonline]
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Boiling Point

392 to 410 °F at 13 mmHg (EPA, 1998), 200-210 °C at 13 mm Hg
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Solubility

Readily sol in chlorobenzene, Readily soluble in chloroform, dimethylformamide; soluble in ethanol, acetone, xylene and other organic solvents, 24% in water at 25 °C
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Vapor Pressure

0.0001 mmHg at 68 °F (EPA, 1998), 0.000097 [mmHg], 9.7X10-5 mm Hg at 20 °C
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Mechanism of Action

... cholinesterase inhibitor. ...
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Color/Form

Colorless solid

CAS No.

644-64-4
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Melting Point

154 to 160 °F; 131 to 149 °F technical grade (EPA, 1998), 68-71 °C, Light yellow to reddish-brown crystalline solid, MP: 55-65 °C /Technical/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimetilan exert its insecticidal effect?

A1: this compound, like other carbamate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) at nerve synapses. [, , , ] This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation. The excess acetylcholine causes continuous nerve impulses, ultimately resulting in insect paralysis and death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C9H16N4O3, and its molecular weight is 228.25 g/mol. [, , , ]

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into specific spectroscopic data, the synthesis and characterization of this compound and its isomers have been extensively studied. [] Researchers interested in spectroscopic details may find this information in related chemical literature.

Q4: Has this compound been incorporated into various formulations for practical applications?

A4: Yes, research highlights this compound's incorporation into various formulations for pest control:

  • Baits: Sugar baits containing this compound effectively controlled house flies, demonstrating its potential for bait-based control strategies. [, , , , ]
  • Impregnated Materials: this compound-impregnated fly ribbons and cords provided control against house flies in certain settings, showcasing its suitability for sustained-release applications. [, ]
  • PVC Pellets: Incorporation into polyvinyl chloride (PVC) pellets for cattle feed showed promise for controlling face fly larvae in manure. This method aimed for controlled release of this compound in the animal's digestive system. [, ]

Q5: Does this compound exhibit catalytic properties?

A5: The research primarily focuses on this compound's insecticidal activity. While it's a carbamate with potential for catalytic activity due to its chemical structure, the provided papers do not explore this aspect.

Q6: Are there any computational studies on this compound?

A6: While the research doesn't detail computational studies specifically on this compound, it highlights the use of quantitative structure-activity relationship (QSAR) models for evaluating pesticides structurally related to HMPA, suggesting the potential for applying similar techniques to this compound. []

Q7: How does the structure of this compound contribute to its insecticidal activity?

A7: this compound possesses a carbamate moiety, a key structural feature responsible for its AChE inhibitory activity. Modifications to this core structure, like those seen in other carbamates, are likely to influence its potency and selectivity. [, , , , ] Further research is needed to establish specific SAR trends for this compound.

Q8: What is known about the stability of this compound in different formulations?

A8: Research indicates:

  • Droppings: this compound showed poor persistence in poultry droppings, indicating potential degradation under certain environmental conditions. []
  • PVC Pellets: Studies on PVC pellets suggest varying release rates and potential degradation of this compound within the bovine digestive tract. []

Q9: What strategies can be employed to improve this compound's stability and efficacy?

A9: While specific strategies aren't discussed, research on similar compounds suggests that formulation modifications, such as encapsulation or the use of stabilizing agents, could enhance this compound's stability, solubility, and bioavailability. []

Q10: What are the SHE implications of using this compound?

A10: Although specific SHE regulations aren't discussed, the research highlights the importance of responsible pesticide use and the need to minimize environmental impact. [, , ] Current SHE guidelines and regulations pertaining to pesticide use should be consulted for safe handling and application of this compound.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in insects?

A11: Studies reveal that:

  • Metabolism: this compound is rapidly metabolized in cockroaches and house flies, primarily through N-methyl hydroxylation, leading to the formation of various metabolites. []

Q12: What is the evidence for this compound's efficacy in controlling specific insect pests?

A12: Research demonstrates this compound's efficacy against a range of insect pests:

  • House Flies: Consistent efficacy was observed against various house fly strains, including those resistant to organophosphorus insecticides. [, , , , , , ]
  • Olive Fruit Fly: this compound baits displayed superior efficacy against the olive fruit fly compared to other tested insecticides, suggesting a potential for targeted control in olive groves. []
  • Other Pests: this compound showed varying levels of control against other pests, including face flies, horn flies, little house flies, chicken body lice, alfalfa weevils, brown wheat mites, corn earworms, Hippelates eye gnats, and onion maggots. [, , , , , , , , , , , , , ]

Q13: Have resistance issues been reported with this compound?

A13: While this compound initially offered control against organophosphate-resistant house flies, research shows that continuous exposure can lead to the development of resistance. [, , ]

Q14: Is there evidence of cross-resistance between this compound and other insecticides?

A14: Yes, cross-resistance to other carbamate insecticides has been observed in this compound-resistant house fly strains. [, , ]

Q15: What mechanisms contribute to carbamate resistance in insects?

A15: Research suggests that:

  • Metabolic Resistance: Enhanced detoxification of carbamates, potentially through increased carbamate esterase activity, plays a significant role. []
  • Target-Site Insensitivity: Alterations in the AChE enzyme can reduce its sensitivity to carbamate inhibition. []

Q16: What is the toxicological profile of this compound?

A16: While the provided research focuses primarily on insect toxicity, it's crucial to acknowledge that this compound, like all pesticides, has the potential for toxicity to non-target organisms, including mammals. [, , , , ] Appropriate safety precautions should always be followed when handling and applying this compound.

    Q17: What are some alternatives to this compound for insect control?

    A25: The research explored various other insecticides, including organophosphates, pyrethroids, and other carbamates, as potential alternatives to this compound. [, , , , , , , , , , , , , ] The choice of an alternative depends on the target pest, desired control level, environmental considerations, and resistance patterns in the target population.

    Q18: How should this compound and its formulations be managed to minimize environmental impact?

    A26: While specific guidelines aren't discussed, the research underscores the importance of responsible pesticide use and waste management. [, , ] Current regulations and best practices for pesticide disposal should be consulted and followed diligently.

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